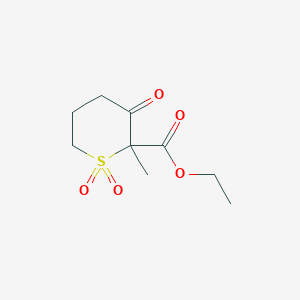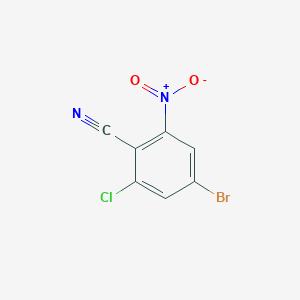
N-(4,4-difluorocyclohexyl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4,4-difluorocyclohexyl)-3,4-dimethoxybenzamide” is a chemical compound. The name suggests that it contains a cyclohexyl group (a six-membered carbon ring) with two fluorine atoms attached, as well as a benzamide group (a benzene ring attached to a carboxamide group) with two methoxy groups attached .
Molecular Structure Analysis
Based on its name, this compound likely has a complex three-dimensional structure due to the presence of the cyclohexyl and benzamide groups. The difluorocyclohexyl group would add elements of polarity and the potential for hydrogen bonding .Physical And Chemical Properties Analysis
Some physical and chemical properties can be inferred from the compound’s structure. For example, the presence of the difluorocyclohexyl group suggests the compound might have a relatively high molecular weight and could be quite polar .Aplicaciones Científicas De Investigación
1. Medicinal Chemistry and Drug Design
N-(4,4-difluorocyclohexyl)-3,4-dimethoxybenzamide and its derivatives have been extensively studied in the field of medicinal chemistry. Research has focused on developing synthetic opioids as alternatives to opium-based derivatives, with a goal to identify compounds with a more favorable side-effect profile, including reduced dependence and abuse liability. A variety of cyclohexyl trans-1,2-diamines, related to this compound, have shown potent analgesic properties and diverse biological activities (Elliott, Brandt, & Smith, 2016).
2. Imaging and Diagnostic Applications
In diagnostic applications, similar compounds like 18F-ISO-1, which is structurally related to N-(4,4-difluorocyclohexyl)-3,4-dimethoxybenzamide, have been used in PET imaging for evaluating tumor proliferation in patients with malignant neoplasms. The correlation of tumor uptake of these compounds with Ki-67 and mitotic index suggests their potential in assessing the proliferative status of solid tumors (Dehdashti et al., 2013).
3. Material Science
In material science, derivatives of N-(4,4-difluorocyclohexyl)-3,4-dimethoxybenzamide have been used in synthesizing semiaromatic polyamides. These polyamides exhibit excellent thermal properties and good mechanical properties, indicating their suitability for applications in high-performance materials (Yan et al., 2016).
4. Analytical Chemistry
In analytical chemistry, similar compounds have been used in developing biosensors. For instance, a study describes the use of modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode for the electrocatalytic determination of glutathione and piroxicam, demonstrating the potential of these compounds in sensitive and specific analytical applications (Karimi-Maleh et al., 2014).
5. Organic Synthesis
In organic synthesis, the structure of N-(4,4-difluorocyclohexyl)-3,4-dimethoxybenzamide has influenced the development of novel synthetic routes and methodologies. For example, research on N,N'-diamidocarbene involved studies in C-H insertion and reversible carbonylation, showcasing the compound's influence on advancing organic synthetic techniques (Hudnall & Bielawski, 2009).
Mecanismo De Acción
Target of Action
The primary target of N-(4,4-difluorocyclohexyl)-3,4-dimethoxybenzamide is the small-conductance calcium-activated potassium channels (SK channels) . These channels play a crucial role in regulating the firing of neurons in the olivo-cerebellar network .
Mode of Action
N-(4,4-difluorocyclohexyl)-3,4-dimethoxybenzamide: acts as a positive allosteric modulator of SK channels . It increases the activity of these channels in the Purkinje cells of the cerebellar cortex, resulting in hyperpolarization and consequently, a slower firing rate . This modulation of the firing rate is the key interaction of the compound with its target .
Biochemical Pathways
The action of N-(4,4-difluorocyclohexyl)-3,4-dimethoxybenzamide affects the biochemical pathway involving the Purkinje cells of the cerebellar cortex . These cells have a glutamatergic excitatory input to deep cerebellar neurons in the dentate nucleus, which in turn exert the same input on the ventral intermediate nucleus in the thalamocortical system . The decrease in the activity of this pathway through targeting Purkinje cell firing rate is thought to have a beneficial impact .
Pharmacokinetics
The pharmacokinetic properties of N-(4,4-difluorocyclohexyl)-3,4-dimethoxybenzamide It is known that the compound has promising pharmacokinetic properties
Result of Action
The molecular and cellular effects of N-(4,4-difluorocyclohexyl)-3,4-dimethoxybenzamide ’s action involve a decrease in the firing of neurons in the olivo-cerebellar network . This is theorized to contribute to the dysfunction of oscillatory neuronal input to the motor cortex that results in the presentation of motor tremors in the typical 4-12 Hz band associated with essential tremor .
Propiedades
IUPAC Name |
N-(4,4-difluorocyclohexyl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO3/c1-20-12-4-3-10(9-13(12)21-2)14(19)18-11-5-7-15(16,17)8-6-11/h3-4,9,11H,5-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTZHPOKHMEWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCC(CC2)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylbenzenesulfonamide](/img/structure/B2713075.png)

![5-chloro-2-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2713077.png)

![N-(butan-2-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2713079.png)
![5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2713082.png)





![2-Bromo-7-chlorothieno[2,3-c]pyridine](/img/structure/B2713095.png)

